

Introduction: The Significance of the Aminocyanopyrazine Scaffold

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Compound of Interest

Compound Name: 2-Amino-6-cyanopyrazine

Cat. No.: B112820

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The pyrazine ring, a nitrogen-containing six-membered heterocycle, is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.^{[1][2]} Its derivatives are known to possess a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antibacterial properties.^{[3][4][5]} Within this important class, **2-Amino-6-cyanopyrazine** has emerged as a particularly valuable building block. Its unique arrangement of a nucleophilic amino group and an electrophilic, versatile cyano group on the electron-deficient pyrazine core provides synthetic handles for constructing complex molecular architectures. This guide elucidates the technical details that make this compound a cornerstone intermediate in the synthesis of next-generation targeted therapies, particularly protein kinase inhibitors.^{[6][7]}

Physicochemical and Structural Properties

A precise understanding of a compound's physical properties is fundamental to its application in research and development. The key properties of **2-Amino-6-cyanopyrazine** are summarized below.

Property	Value	Reference
CAS Number	59489-39-3	[8][9]
Molecular Formula	C ₅ H ₄ N ₄	[9][10]
Molecular Weight	120.11 g/mol	[9][11]
Alternate Name	6-Aminopyrazine-2-carbonitrile	[8]
MDL Number	MFCD10697805	[8][12]
SMILES	<chem>NC1=NC=C(C#N)C=N1</chem>	[12]
Storage Conditions	Keep in dark place, inert atmosphere, room temperature	[12]

Synthesis and Purification

The strategic synthesis of **2-Amino-6-cyanopyrazine** is crucial for its utility. While various methods can be conceptualized, the most common and industrially relevant approach involves the cyanation of a readily available halogenated precursor, 2-Amino-6-chloropyrazine. This transformation leverages modern cross-coupling chemistry.

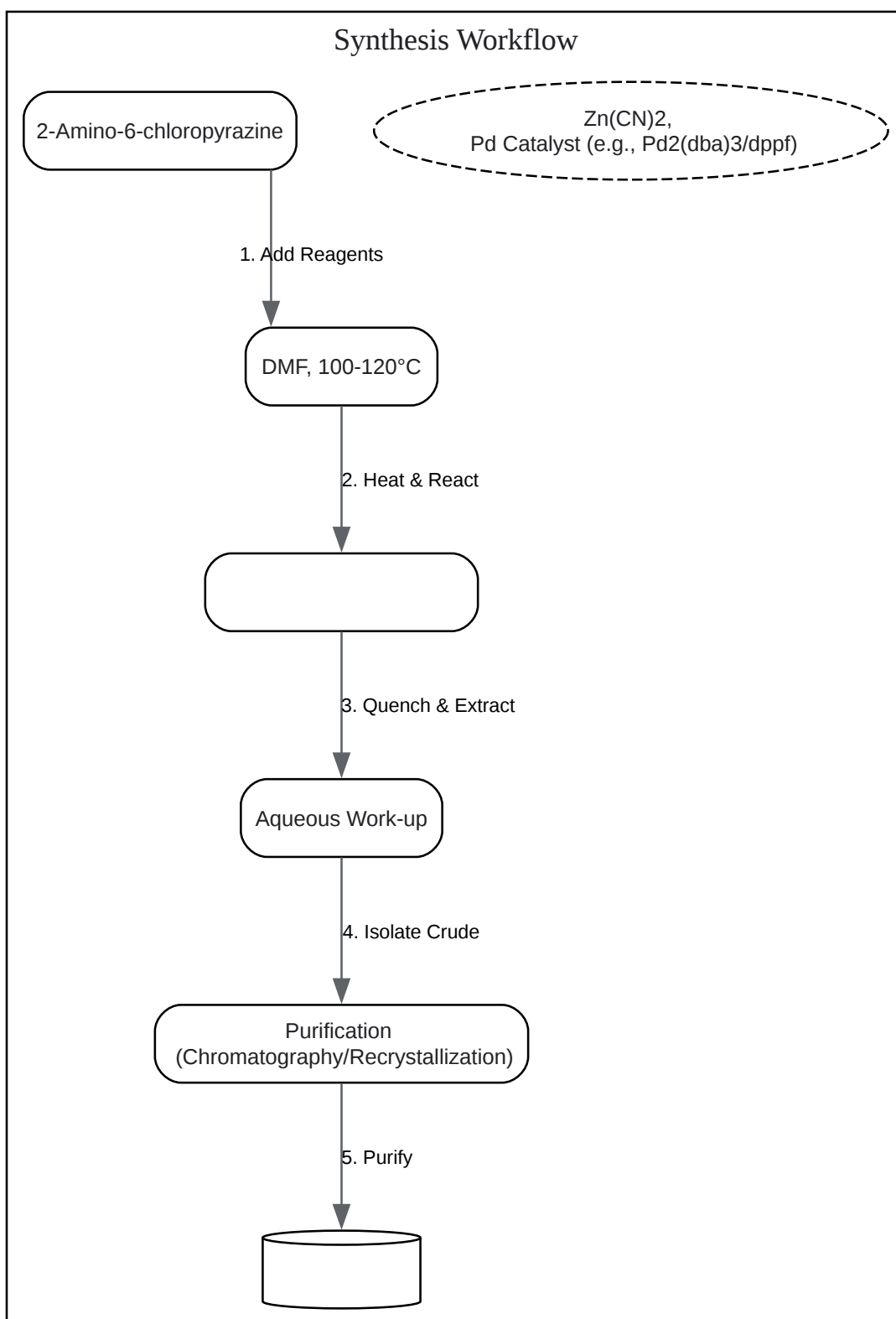
Protocol: Palladium-Catalyzed Cyanation of 2-Amino-6-chloropyrazine

This protocol is based on established methodologies for the cyanation of heteroaromatic chlorides. The choice of a palladium catalyst is critical, as it facilitates the challenging C-CN bond formation on an electron-deficient ring system. Zinc cyanide is often used as a less acutely toxic and more manageable cyanide source than alkali metal cyanides.

Step-by-Step Methodology:

- Inert Atmosphere:** To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-Amino-6-chloropyrazine (1.0 eq).
- Reagent Addition:** Add zinc cyanide (Zn(CN)₂, 0.6 eq) and a palladium catalyst such as Pd₂(dba)₃ (0.02 eq) and a phosphine ligand like dppf (0.04 eq).

- Solvent: Add anhydrous, degassed dimethylformamide (DMF) to the flask to dissolve the reagents. The use of a polar aprotic solvent like DMF is essential for solubilizing the salts and facilitating the catalytic cycle.
- Reaction: Heat the reaction mixture to 100-120 °C under a nitrogen or argon atmosphere. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
- Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove insoluble inorganic salts and catalyst residues.
- Extraction: Wash the organic filtrate with water and brine. The aqueous washes remove the remaining DMF and inorganic byproducts.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure **2-Amino-6-cyanopyrazine**.



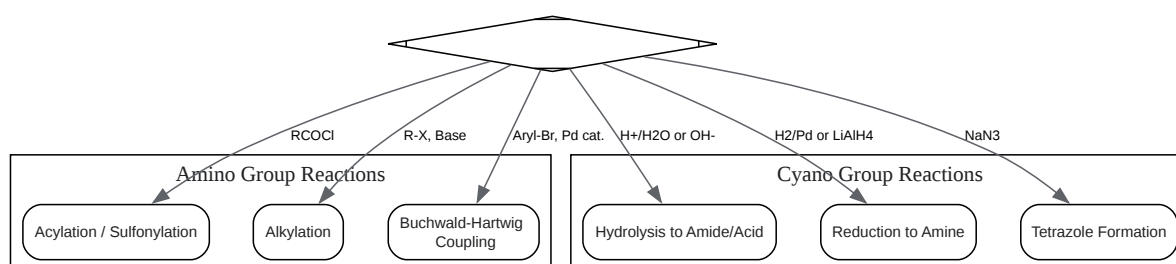
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General synthesis workflow for **2-Amino-6-cyanopyrazine**.

Chemical Reactivity and Key Transformations

The synthetic utility of **2-Amino-6-cyanopyrazine** stems from the distinct reactivity of its three key components: the amino group, the cyano group, and the pyrazine ring.

- The Amino Group: As a primary aromatic amine, this group is a potent nucleophile and a directing group for further electrophilic substitution, although the electron-withdrawing nature of the ring and cyano group tempers its reactivity. It readily undergoes acylation, sulfonylation, and alkylation, allowing for the introduction of diverse side chains.
- The Cyano Group: The nitrile functionality is a versatile precursor. It can be:
 - Hydrolyzed to a carboxamide or carboxylic acid under acidic or basic conditions.
 - Reduced to a primary amine (aminomethyl group) using reducing agents like LiAlH_4 or catalytic hydrogenation.
 - Converted to a tetrazole ring via reaction with azides (e.g., sodium azide), a common bioisosteric replacement for a carboxylic acid in drug design.
- The Pyrazine Ring: The nitrogen atoms in the ring make it electron-deficient and susceptible to nucleophilic aromatic substitution ($\text{S}_{\text{N}}\text{Ar}$), although this is less common than transformations of the functional groups. The ring nitrogens can also be quaternized or act as hydrogen bond acceptors, a crucial feature for molecular recognition in biological systems.^[7]



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Key chemical transformations of **2-Amino-6-cyanopyrazine**.

Applications in Medicinal Chemistry: A Scaffold for Kinase Inhibitors

The most prominent application of **2-Amino-6-cyanopyrazine** in modern drug discovery is its use as a core scaffold for the synthesis of protein kinase inhibitors.[7][13] Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, especially cancer.[7]

The 2-aminopyrazine motif is an effective "hinge-binder." The N1 nitrogen of the pyrazine ring and the exocyclic amino group can form two crucial hydrogen bonds with the backbone of the kinase hinge region, mimicking the interaction of the adenine portion of ATP.[7][14] This high-affinity interaction provides a solid anchor for the molecule, allowing chemists to build out functionality at the 6-position (from the cyano group) to achieve potency and selectivity for the target kinase.

Notable Kinase Targets:

- **CK2 and PIM Kinases:** 2,6-disubstituted pyrazine derivatives have been developed as potent inhibitors of Casein Kinase 2 (CK2) and Proviral Integration site for Moloney murine leukemia virus (PIM) kinases, both of which are implicated in cancer cell survival and proliferation.[6][15][16]
- **FLT3 and AXL Kinases:** The pyrazine core is found in advanced kinase inhibitors like Gilteritinib, which is an FDA-approved drug that potently and selectively inhibits FLT3 and AXL kinases for the treatment of acute myeloid leukemia (AML).[7]
- **FGFR and CHK1:** The broader aminopyrazine scaffold has been successfully used to develop inhibitors of Fibroblast Growth Factor Receptors (FGFRs) and Checkpoint Kinase 1 (CHK1), which are important targets in oncology.[14]

Role of the aminopyrazine scaffold in kinase inhibition.

Safety and Handling

As with any active chemical reagent, proper handling of **2-Amino-6-cyanopyrazine** is essential. The following information is a summary derived from available Safety Data Sheets (SDS).

- Hazard Statements: The compound is often classified as toxic if swallowed (H301) and may be harmful in contact with skin (H312) or if inhaled (H332).[17] It can cause skin and serious eye irritation.[17][18] Some data also suggests it is very toxic to aquatic life with long-lasting effects.[19]
- Precautionary Measures:
 - Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[18]
 - Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[18]
 - Handling: Avoid breathing dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[19]
 - Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Store locked up.[12][19]
 - Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.

Conclusion

2-Amino-6-cyanopyrazine is more than a simple chemical intermediate; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its straightforward synthesis, well-defined reactivity, and proven success as a hinge-binding scaffold for kinase inhibitors underscore its importance. For researchers and drug development professionals, a thorough understanding of this compound's properties and potential is key to unlocking new therapeutic avenues for challenging diseases.

References

- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Advances in the Synthesis and Bio-Applications of Pyrazine Derivatives: A Review.
- Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Semantic Scholar.
- Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- **2-Amino-6-cyanopyrazine**. Frontier Specialty Chemicals.
- **2-Amino-6-cyanopyrazine**.
- **2-Amino-6-cyanopyrazine**. BLD Pharm.
- **2-Amino-6-cyanopyrazine**.
- **2-Amino-6-cyanopyrazine**. Santa Cruz Biotechnology.
- SAFETY D
- SAFETY D
- Safety D
- SAFETY D
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023).
- The Emerging Role of 3-Amino-6-phenylpyrazine-2-carbonitrile in Medicinal Chemistry: A Technical Guide. Benchchem.
- Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3.
- Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023).
- Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases. OSTI.GOV.
- 2-amino-6-chloropyrazine. Sigma-Aldrich.

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Sources

- 1. mdpi.com [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Amino-6-cyanopyrazine | [frontierspecialtychemicals.com]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. 2-Amino-6-cyanopyrazine | C₅H₄N₄ | CID 20567065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. 59489-39-3|2-Amino-6-cyanopyrazine|BLD Pharm [bldpharm.com]
- 13. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019-2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Identification of 4-(6-((2-methoxyphenyl)amino)pyrazin-2-yl)benzoic acids as CSNK2A inhibitors with antiviral activity and improved selectivity over PIM3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of 2,6-disubstituted pyrazine derivatives as inhibitors of CK2 and PIM kinases (Journal Article) | OSTI.GOV [osti.gov]
- 17. cdn.caymanchem.com [cdn.caymanchem.com]
- 18. fishersci.com [fishersci.com]
- 19. cdn.chemservice.com [cdn.chemservice.com]
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